N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Description
N-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a structurally complex amide derivative featuring a 4-chlorophenyl-substituted pyrrolidinedione core and a 3,4-dimethoxyphenylethyl side chain. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups, combined with the rigid pyrrolidinedione moiety, may influence its stability, solubility, and interaction with biological targets . Amides of this type are often explored for their coordination chemistry, structural diversity, and relevance to agrochemical or medicinal applications .
Properties
Molecular Formula |
C23H25ClN2O5 |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C23H25ClN2O5/c1-4-21(27)25(12-11-15-5-10-19(30-2)20(13-15)31-3)18-14-22(28)26(23(18)29)17-8-6-16(24)7-9-17/h5-10,13,18H,4,11-12,14H2,1-3H3 |
InChI Key |
LWZWYKZPCJSOMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCC1=CC(=C(C=C1)OC)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The chlorophenyl and dimethoxyphenylethyl groups are then introduced through substitution reactions, often using reagents such as chlorinating agents and dimethoxyphenylethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the desired reactions while minimizing side reactions is also crucial. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.
Scientific Research Applications
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or its role as a lead compound in drug development.
Industry: It can be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Propanamide Derivatives with Chlorinated Aromatic Groups
- Propanil (N-(3,4-Dichlorophenyl) Propanamide) : A widely used herbicide, propanil shares the propanamide backbone but lacks the pyrrolidinedione and dimethoxyphenylethyl groups. Its dichlorophenyl substituent enhances electrophilicity, facilitating interaction with plant acetolactate synthase (ALS) enzymes. The absence of a pyrrolidinedione ring in propanil reduces conformational rigidity compared to the target compound .
- N-(3,4-Dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide (Fenoxacrim): This pesticide incorporates a trioxopyrimidine ring, which introduces additional hydrogen-bonding sites. Unlike the target compound’s pyrrolidinedione, fenoxacrim’s pyrimidine core may confer higher metabolic stability in environmental conditions .
Amides with Heterocyclic and Aromatic Substitutions
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide : Reported in crystallographic studies, this compound features a dihydropyrazole ring instead of pyrrolidinedione. The dihedral angles between its dichlorophenyl and pyrazolyl groups (54.8–77.5°) highlight conformational flexibility, contrasting with the target compound’s fused dioxopyrrolidinyl system, which likely restricts rotation .
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide : The methylsulfanyl group enhances lipophilicity, a property the target compound may partially mimic via its dimethoxyphenylethyl chain. However, the latter’s methoxy groups could improve water solubility compared to sulfur-containing analogs .
Propanamides with Morpholinyl and Isoxazolyl Moieties
- N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben): A cellulose biosynthesis inhibitor, isoxaben’s isoxazole ring provides a planar geometry for target binding.
- 3-(4-Chlorophenyl)sulfonyl-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]propanamide : The morpholinyl group in this compound improves pharmacokinetic properties (e.g., blood-brain barrier penetration). The target compound’s dimethoxyphenylethyl group lacks such a tertiary amine but may still enhance bioavailability through π-π stacking interactions .
Key Data Table: Structural and Functional Attributes
| Compound Name (Example) | Core Structure | Key Substituents | Molecular Weight* | Notable Properties/Applications |
|---|---|---|---|---|
| Target Compound | Pyrrolidinedione-propanamide | 4-Chlorophenyl, 3,4-dimethoxyphenylethyl | ~463.9 (calculated) | Hypothesized conformational rigidity, potential CNS activity |
| Propanil (N-(3,4-Dichlorophenyl)propanamide) | Simple propanamide | 3,4-Dichlorophenyl | 218.08 | Herbicide (ALS inhibition) |
| Fenoxacrim | Trioxopyrimidine-propanamide | Hexahydro-1,3-dimethyl-2,4,6-trioxopyrimidine | 414.2 (estimated) | Pesticide, enhanced metabolic stability |
| 2-(3,4-Dichlorophenyl)-N-(dihydropyrazolyl)acetamide | Dihydropyrazole-acetamide | 3,4-Dichlorophenyl, dihydropyrazole | 406.27 | Crystallographic model for amide flexibility |
| Isoxaben | Isoxazole-benzamide | 2,6-Dimethoxyphenyl, isoxazole | 411.4 | Cellulose biosynthesis inhibition |
*Molecular weights for the target compound and fenoxacrim are estimated based on structural formulas; others are sourced from literature .
Research Findings and Implications
- Electron Modulation : The juxtaposition of chloro (electron-withdrawing) and methoxy (electron-donating) groups may create a polarized electronic profile, favoring interactions with both hydrophobic and polar residues in target proteins.
- Metabolic Stability: While fenoxacrim’s trioxopyrimidine ring resists oxidative degradation, the target compound’s dimethoxy groups may render it susceptible to cytochrome P450-mediated demethylation, necessitating further ADME studies .
Biological Activity
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a pyrrolidinone ring and substituted phenyl groups, suggests diverse interactions with biological targets, making it a subject of pharmacological research.
- Molecular Formula : C23H25ClN2O5
- Molecular Weight : 444.9 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The presence of the chlorophenyl and dimethoxyphenylethyl groups suggests potential interactions with neurotransmitter systems and enzymes associated with metabolic processes.
Biological Activity Overview
Research on this compound has indicated several key areas of biological activity:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of similar structures exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, some compounds in the same class demonstrated significant inhibition against Salmonella typhi and Bacillus subtilis .
- Anticonvulsant Effects : Compounds with similar structural motifs have been reported to possess anticonvulsant properties. The interaction with specific receptors involved in seizure pathways may contribute to this activity .
- Enzyme Inhibition : The compound may act as an inhibitor of cholinesterase enzymes, which are critical in neurotransmission. This suggests potential applications in treating neurological disorders .
Study 1: Antimicrobial Efficacy
A study conducted on a series of compounds related to this compound revealed:
| Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis |
|---|---|---|
| Compound A | Moderate | Strong |
| Compound B | Weak | Moderate |
| Target Compound | Strong | Moderate |
Study 2: Anticonvulsant Activity
In another investigation focusing on anticonvulsant properties, the compound was tested in animal models:
| Compound | ED50 (mg/kg) | Comparison to Phenobarbital (ED50 = 22 mg/kg) |
|---|---|---|
| Target Compound | 19 | More effective than phenobarbital |
| Control Compound | 25 | Less effective than target compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
